molecular formula C7H11NO3 B12285642 4-Tert-butyl-1,3-oxazolidine-2,5-dione CAS No. 3981-38-2

4-Tert-butyl-1,3-oxazolidine-2,5-dione

Cat. No.: B12285642
CAS No.: 3981-38-2
M. Wt: 157.17 g/mol
InChI Key: GRDXOXRGSKKLNH-UHFFFAOYSA-N
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Description

4-Tert-butyl-1,3-oxazolidine-2,5-dione is a heterocyclic compound with the molecular formula C7H11NO3. It is characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is known for its stability and unique chemical properties, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Tert-butyl-1,3-oxazolidine-2,5-dione can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with glyoxylic acid, followed by cyclization to form the oxazolidine ring . The reaction typically requires a solvent such as tetrahydrofuran and is carried out under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through crystallization or distillation to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-1,3-oxazolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazolidines and oxazolidinones, which are valuable intermediates in organic synthesis .

Scientific Research Applications

4-Tert-butyl-1,3-oxazolidine-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-butyl-1,3-oxazolidine-2,5-dione involves its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved often include inhibition or activation of enzymatic reactions, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 4-Tert-butyl-1,3-oxazolidin-2-one
  • 4-Tert-butyl-1,3-oxazolidine
  • 4-Tert-butyl-1,3-oxazolidine-2-thione

Uniqueness

4-Tert-butyl-1,3-oxazolidine-2,5-dione is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms, which confer distinct reactivity and stability. Compared to similar compounds, it offers a balance of hydrophilicity and hydrophobicity, making it versatile for various applications .

Properties

IUPAC Name

4-tert-butyl-1,3-oxazolidine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-7(2,3)4-5(9)11-6(10)8-4/h4H,1-3H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDXOXRGSKKLNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C(=O)OC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20569508, DTXSID801267732
Record name 4-tert-Butyl-1,3-oxazolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,1-Dimethylethyl)-2,5-oxazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801267732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3981-38-2, 62965-56-4
Record name 4-(1,1-Dimethylethyl)-2,5-oxazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3981-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-tert-Butyl-1,3-oxazolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,1-Dimethylethyl)-2,5-oxazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801267732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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